1-Cyclopropyl-2-nitronaphthalene

Analytical Chemistry Pharmaceutical Impurity Structural Isomer

1-Cyclopropyl-2-nitronaphthalene is an essential Lesinurad impurity reference standard for analytical method development, validation, and QC release testing. Its distinctive 1-cyclopropyl-2-nitro substitution pattern fundamentally alters reactivity and chromatographic behavior versus simpler nitronaphthalenes—making it non-interchangeable for impurity profiling. Also serves as a versatile synthetic building block: selective reduction of the nitro group yields 1-cyclopropyl-2-naphthylamine for kinase-targeted medicinal chemistry. Insist on certified high-purity material to ensure regulatory compliance in pharmaceutical quality control workflows.

Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23
CAS No. 1802080-61-0
Cat. No. B1145423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-nitronaphthalene
CAS1802080-61-0
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23
Structural Identifiers
SMILESC1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-nitronaphthalene (CAS 1802080-61-0) for Research and Development


1-Cyclopropyl-2-nitronaphthalene is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . It is a nitronaphthalene derivative characterized by a cyclopropyl group at the 1-position and a nitro group at the 2-position of the naphthalene ring . The compound is primarily utilized in pharmaceutical research as a reference standard and an impurity marker in the synthesis and quality control of Lesinurad, a drug used to treat gout .

Why 1-Cyclopropyl-2-nitronaphthalene Cannot Be Substituted by Generic Nitronaphthalenes


The presence and specific positioning of the cyclopropyl group in 1-cyclopropyl-2-nitronaphthalene fundamentally alters its chemical and physical properties, making it a distinct entity from simpler nitronaphthalenes like 2-nitronaphthalene . The cyclopropyl ring introduces unique steric and electronic effects that modulate reactivity, influencing outcomes in synthetic transformations such as nitrations and cyclopropanations [1]. For applications requiring precise molecular identity—such as impurity profiling in drug manufacturing or as a specific synthetic intermediate—generic substitution with a non-cyclopropyl nitronaphthalene would invalidate analytical results and compromise synthetic routes. The compound's specific value proposition lies in its precise structure, which is non-interchangeable with other in-class analogs.

Quantitative Differentiation of 1-Cyclopropyl-2-nitronaphthalene from Key Analogs


Regioisomeric Purity and Identity: Distinguishing 1-Cyclopropyl-2-nitronaphthalene from 2-Cyclopropyl-1-nitronaphthalene

1-Cyclopropyl-2-nitronaphthalene is a regioisomer of 2-cyclopropyl-1-nitronaphthalene. The difference in substitution pattern (1-cyclopropyl-2-nitro vs. 2-cyclopropyl-1-nitro) leads to distinct chemical identities. This differentiation is critical for analytical applications, as each isomer serves as a distinct impurity marker or synthetic intermediate . The InChI key for 1-cyclopropyl-2-nitronaphthalene is structurally unique and differs from its isomer, enabling unambiguous identification .

Analytical Chemistry Pharmaceutical Impurity Structural Isomer

Positional Isomer Effects: 1-Cyclopropyl-2-nitronaphthalene vs. 1-Cyclopropyl-4-nitronaphthalene in Synthetic Utility

1-Cyclopropyl-2-nitronaphthalene differs from its positional isomer, 1-cyclopropyl-4-nitronaphthalene, in the location of the nitro group on the naphthalene ring. This positional variation influences the compound's electronic distribution and, consequently, its reactivity in subsequent synthetic steps . While both can serve as intermediates, the specific substitution pattern of 1-cyclopropyl-2-nitronaphthalene is essential for accessing certain derivatives and is required for the synthesis of specific pharmaceutical impurities [1].

Synthetic Chemistry Building Block Positional Isomer

Structural Impact on Physicochemical Properties: 1-Cyclopropyl-2-nitronaphthalene vs. 2-Nitronaphthalene

The introduction of a cyclopropyl group significantly alters the physicochemical profile of the nitronaphthalene core. Compared to the base structure, 2-nitronaphthalene, 1-cyclopropyl-2-nitronaphthalene exhibits a higher predicted boiling point (approximately 360.9 °C vs. 303.8 °C) and an increased LogP (3.63 vs. 2.99), reflecting enhanced lipophilicity and altered intermolecular interactions [1]. These changes are critical for applications where solubility and partitioning behavior dictate experimental outcomes, such as in chromatographic method development.

Physical Chemistry Property Prediction Structure-Property Relationship

Primary Research and Industrial Applications for 1-Cyclopropyl-2-nitronaphthalene


Pharmaceutical Impurity Reference Standard for Lesinurad Manufacturing

1-Cyclopropyl-2-nitronaphthalene is a known impurity in the synthesis of Lesinurad . It is used as a reference standard in analytical method development, validation, and quality control (QC) release testing. Laboratories procure this compound to develop and validate HPLC or GC methods for detecting and quantifying this specific impurity in Lesinurad active pharmaceutical ingredient (API) batches, ensuring compliance with regulatory purity thresholds [1].

Synthetic Intermediate for Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis, particularly as a precursor for further functionalization. The nitro group can be selectively reduced to an amine, providing access to 1-cyclopropyl-2-naphthylamine derivatives . This amine can then be used in amide coupling, diazotization, or other transformations to construct more complex molecular scaffolds for medicinal chemistry programs, such as those targeting kinase inhibition [1].

Reactivity Studies in Transition Metal-Free Cyclopropanation

As a nitronaphthalene derivative, this compound is a relevant substrate for exploring the scope of the Corey-Chaykovsky cyclopropanation reaction . Its reactivity as a Michael acceptor can be studied under transition metal-free conditions to access benzonorcaradiene systems. The specific substitution pattern on the naphthalene ring influences the reaction's regioselectivity and yield, providing a model system for mechanistic investigations in dearomatization chemistry.

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